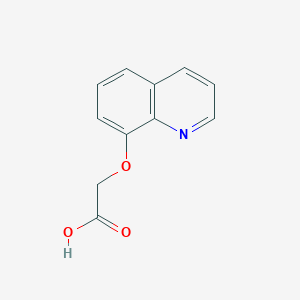

(Quinolin-8-yloxy)-acetic acid

Descripción

The Significance of Quinoline (B57606) Derivatives in Chemical and Pharmaceutical Sciences

The quinoline scaffold, a fused bicyclic system composed of a benzene (B151609) and a pyridine (B92270) ring, is a cornerstone in heterocyclic chemistry and drug discovery. orientjchem.orgnumberanalytics.com Its unique structure and reactivity have made it a privileged motif in the synthesis of a vast array of compounds with significant industrial and therapeutic applications. numberanalytics.comchemrj.org

Historical Context of Quinoline Moiety in Drug Discovery

The history of quinoline is intrinsically linked to the fight against malaria. numberanalytics.com The first encounter with the medicinal properties of a quinoline-based compound was through the use of cinchona bark, which contains the alkaloid quinine (B1679958), to treat malaria in the 17th century. globalresearchonline.net The quinoline molecule itself was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge. chemrj.orgnih.gov This discovery paved the way for synthetic quinoline derivatives. A major breakthrough occurred in the 1940s with the development of synthetic quinolines like chloroquine, which became a frontline antimalarial drug. globalresearchonline.net Historically, cinchocaine was the first local anesthetic synthesized from the quinoline group. nih.gov These early successes cemented the quinoline nucleus as a critical pharmacophore in medicinal chemistry, spurring decades of research into its therapeutic potential. numberanalytics.combohrium.com

Broad Spectrum of Pharmacological Activities Associated with Quinoline Compounds

Quinoline derivatives are renowned for their remarkably broad and potent pharmacological activities. orientjchem.orgnih.gov The versatility of the quinoline ring allows for structural modifications that can tune its biological effects, leading to the development of drugs for a wide range of diseases. orientjchem.org Compounds containing the quinoline moiety have demonstrated a vast spectrum of therapeutic actions, as detailed in the table below.

| Pharmacological Activity | Description |

| Antimalarial | Quinoline is the core structure for many antimalarial drugs, including quinine and chloroquine. globalresearchonline.netnih.govnih.gov |

| Anticancer | Derivatives have been shown to inhibit cancer cell growth, invasion, and migration, and induce apoptosis. orientjchem.orgnih.govrsc.org |

| Antibacterial | This class includes the well-known fluoroquinolone antibiotics like ciprofloxacin. orientjchem.orgnih.gov |

| Antifungal | Certain quinoline compounds exhibit activity against various fungal strains. orientjchem.orgnih.gov |

| Antiviral | The scaffold has been explored for the development of agents against viral infections. orientjchem.orgnih.gov |

| Anti-inflammatory | Many quinoline derivatives possess significant anti-inflammatory properties. nih.gov |

| Anticonvulsant | The quinoline ring has been found in compounds with anticonvulsant activity. nih.govbiointerfaceresearch.com |

| Cardiotonic | Certain derivatives have shown effects on heart muscle contractility. nih.govhumanjournals.com |

| Analgesic | The quinoline nucleus is associated with pain-relieving properties. chemrj.orgnih.gov |

| Anthelmintic | These compounds have been investigated for their activity against parasitic worms. orientjchem.orgnih.gov |

This wide range of bioactivity underscores the importance of the quinoline scaffold in medicinal chemistry and continues to drive research into new derivatives. orientjchem.orgbiointerfaceresearch.comhumanjournals.com

Rationale for Investigating (Quinolin-8-yloxy)-acetic Acid

The investigation into this compound is propelled by its intrinsic structural attributes and the potential these features impart for creating a variety of new chemical entities. scirp.org

Unique Structural Features and Reactivity

This compound is characterized by a quinoline ring system where an acetic acid group is attached to the C8 position via an ether linkage. This arrangement provides distinct sites for chemical reactions. The compound can undergo reactions typical of carboxylic acids, while the quinoline ring can participate in nucleophilic and electrophilic substitution reactions. nih.gov

The synthesis of this compound typically involves the reaction of 8-hydroxyquinoline (B1678124) with a chloroacetate (B1199739) ester, followed by hydrolysis to yield the carboxylic acid. nih.gov This accessibility makes it a useful starting material. It serves as a key intermediate in the synthesis of more complex molecules, such as hydrazides, by reacting the acid moiety. nih.govarkat-usa.orgorientjchem.org These subsequent derivatives, like Schiff bases and thiazolidinones, are created to explore new therapeutic agents. arkat-usa.org

| Property | Data |

| IUPAC Name | 2-(quinolin-8-yloxy)acetic acid |

| Molecular Formula | C11H9NO3 |

| Molecular Weight | 203.19 g/mol |

| InChI Key | PNKYIZBUGAZUHQ-UHFFFAOYSA-N |

| Synthesis Precursors | 8-hydroxyquinoline, ethyl chloroacetate arkat-usa.org |

| Reactivity | Can undergo oxidation, reduction, and substitution reactions |

Potential for Diverse Applications

The structure of this compound makes it a promising candidate for various applications, primarily as a building block in drug discovery. scirp.org Its derivatives have been explored for a range of biological activities. For instance, compounds derived from this scaffold have shown moderate antimicrobial properties. Furthermore, the core structure is related to analogs like 5-Chloroquinolin-8-yloxyacetic acid, which exhibits anti-inflammatory effects. The (quinolin-8-yloxy) moiety itself is found in heterocyclic compounds with a wide range of biological properties, including antiamoebic activities in derived acetohydrazones. scirp.org The parent compound, 8-hydroxyquinoline, is a known chelating agent, suggesting that this compound and its derivatives may also possess metal-binding capabilities, a property often exploited in therapeutic and analytical applications. Its primary role is as a precursor for creating more complex quinoline-based hybrids and derivatives for evaluation in anticancer and antimicrobial research. nih.gov

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-quinolin-8-yloxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c13-10(14)7-15-9-5-1-3-8-4-2-6-12-11(8)9/h1-6H,7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNKYIZBUGAZUHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OCC(=O)O)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60277771 | |

| Record name | (Quinolin-8-yloxy)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5326-89-6 | |

| Record name | 5326-89-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4082 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Quinolin-8-yloxy)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Quinolin 8 Yloxy Acetic Acid and Its Derivatives

Conventional Synthetic Approaches

Traditional methods for synthesizing (Quinolin-8-yloxy)-acetic acid and its ester precursors are well-established, typically involving multi-step processes that include the formation of an ether linkage and subsequent hydrolysis.

Esterification is a key step in the synthesis of derivatives and precursors of this compound. One common approach involves the direct esterification of the acid itself to produce its corresponding ester, such as ethyl 2-(quinoline-8-yloxy)acetate. This reaction is typically carried out by refluxing the carboxylic acid with an alcohol, like pure ethanol (B145695), in the presence of a strong acid catalyst like concentrated sulfuric acid. nih.govrsc.org

Alternatively, and more commonly for creating the initial structure, is the esterification of a precursor like 8-hydroxyquinoline (B1678124). orientjchem.org This process, detailed further in section 2.1.3, involves reacting 8-hydroxyquinoline with a haloacetate ester, which serves to both form the ether linkage and introduce the ester group in a single step. orientjchem.org The resulting ester is a critical intermediate that can be used for further chemical modifications or hydrolyzed to yield the final acid. nih.govrsc.org For instance, researchers have synthesized various ester analogues by refluxing 8-hydroxyquinoline or its substituted derivatives with chloroethyl acetate (B1210297) in dry acetone (B3395972) with anhydrous potassium carbonate. orientjchem.org

The table below summarizes typical esterification reactions for producing precursors.

| Starting Material | Reagent | Catalyst/Base | Solvent | Conditions | Product | Ref |

| 2-(quinoline-8-yloxy)acetic acid | Pure Ethanol | Conc. H₂SO₄ | - | Reflux | Ethyl 2-(quinoline-8-yloxy)acetate | nih.govrsc.org |

| 8-hydroxy quinoline (B57606) | Chloroethyl acetate | Anhydrous K₂CO₃ | Dry Acetone | Reflux (10-16 hours) | This compound ethyl ester | orientjchem.org |

| 5-chloro 8-hydroxyquinoline | Methyl bromoacetate | K₂CO₃ | Acetone | Reflux (3 hours) | (5-chloroquinolin-8-yloxy) acetic acid methyl ester | scirp.org |

The final step in many conventional synthesis routes is the hydrolysis of the ester intermediate to yield the desired this compound. This is a standard saponification reaction. For example, (5-chloroquinolin-8-yloxy) acetic acid methyl ester can be hydrolyzed by heating it at reflux for one hour with lithium hydroxide (B78521) monohydrate (LiOH·H₂O) in a solvent mixture of tetrahydrofuran, methanol (B129727), and water. scirp.org After the reaction, the mixture is concentrated, and the aqueous layer is acidified (e.g., to pH 3 with HCl) to precipitate the final carboxylic acid product, which can then be filtered and dried. scirp.org Similarly, the hydrolysis of (2,8-bis-trifluoromethyl-quinolin-4-yloxy)-acetic acid ethyl ester has been accomplished by stirring with sodium hydroxide in a methanol and water mixture at room temperature. niscpr.res.in

The choice of base and solvent can be critical. In one study, attempts to hydrolyze an ester using sodium hydroxide in methanol were unsuccessful, whereas using sodium ethoxide in ethanol readily produced the desired acid. niscpr.res.in

The table below outlines various hydrolysis conditions reported in the literature.

| Ester Compound | Reagent(s) | Solvent(s) | Conditions | Yield | Ref |

| (5-chloroquinolin-8-yloxy) acetic acid methyl ester | LiOH·H₂O | THF/CH₃OH/H₂O | Reflux for 1 hour | 91% | scirp.org |

| (2,8-bis-trifluoromethyl-quinolin-4-yloxy)-acetic acid ethyl ester | NaOH | Methanol/Water | Room temperature for 1 hour | - | niscpr.res.in |

| Quinolone carboxylic esters | Sulfuric acid, Acetic acid, Water | - | - | - | wipo.int |

A cornerstone of conventional synthesis is the nucleophilic substitution reaction between 8-hydroxyquinoline and an alkyl haloacetate, such as ethyl chloroacetate (B1199739). mdpi.comarkat-usa.org This Williamson ether synthesis forms the ether linkage and establishes the basic structure of the target molecule. The reaction is typically performed by heating a mixture of 8-hydroxyquinoline, ethyl chloroacetate, and a base like anhydrous potassium carbonate in a suitable solvent such as acetone or ethanol under reflux conditions. orientjchem.orgarkat-usa.orgderpharmachemica.com The base deprotonates the hydroxyl group of 8-hydroxyquinoline, forming a phenoxide ion which then acts as a nucleophile, attacking the electrophilic carbon of ethyl chloroacetate to form ethyl (quinolin-8-yloxy)acetate. evitachem.com

Different haloacetate esters can be used, such as methyl bromoacetate, which was reacted with 5-chloro-8-hydroxyquinoline (B194070) to yield the corresponding methyl ester precursor. scirp.org The reaction time for these conventional heating methods can be lengthy, often requiring several hours of reflux to achieve good yields. orientjchem.orgderpharmachemica.com

Advanced and Green Synthesis Techniques

In response to the growing demand for more efficient and environmentally friendly chemical processes, advanced synthesis techniques have been applied to the production of this compound derivatives. derpharmachemica.comresearchgate.net These methods, primarily involving microwave and ultrasound irradiation, offer significant advantages over conventional heating by reducing reaction times, increasing yields, and simplifying workup procedures. derpharmachemica.comresearchgate.netrsc.org

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. derpharmachemica.comresearchgate.netrsc.org In this technique, microwaves directly couple with the molecules in the reaction mixture, leading to a rapid and uniform rise in temperature. derpharmachemica.comresearchgate.net This efficient energy transfer dramatically reduces reaction times compared to conventional heating methods, where heat is slowly and inefficiently transferred through the vessel walls. derpharmachemica.com

For the synthesis of ethyl (quinolin-8-yloxy)acetate, the reaction of 8-hydroxyquinoline with ethyl chloroacetate under microwave irradiation can be completed in a fraction of the time required by classical thermal methods. derpharmachemica.comresearchgate.net Studies have shown that microwave synthesis not only accelerates the reaction rate but can also lead to improved yields and product quality. derpharmachemica.comresearchgate.net For instance, a comparative study demonstrated that synthesizing ethyl (quinolin-8-yloxy)acetate derivatives via microwave irradiation was significantly faster and resulted in higher yields than conventional refluxing. derpharmachemica.comresearchgate.net

Ultrasound irradiation is another green chemistry technique that utilizes the energy of sound waves to promote chemical reactions. The process, known as sonochemistry, relies on acoustic cavitation—the formation, growth, and implosion of bubbles in the reaction liquid—which creates localized hot spots with extreme temperatures and pressures, accelerating the reaction rate. derpharmachemica.comrsc.org

Similar to microwave assistance, the application of ultrasound to the synthesis of ethyl (quinolin-8-yloxy)acetate derivatives has been shown to reduce reaction times and improve yields. derpharmachemica.comresearchgate.net While microwave synthesis might be slightly faster, ultrasound irradiation still presents a significant improvement over conventional heating, offering a clean, fast, and efficient alternative. derpharmachemica.com

The following table provides a comparative overview of the different synthesis techniques for ethyl (quinolin-8-yloxy)acetate.

| Method | Reaction Time | Yield | Reference |

| Conventional Heating | Several hours | Good | derpharmachemica.comresearchgate.net |

| Ultrasound Irradiation | Shorter than conventional | Higher than conventional | derpharmachemica.comresearchgate.net |

| Microwave Irradiation | Minutes | Highest of the three methods | derpharmachemica.comresearchgate.net |

Comparative Analysis of Synthesis Methods for Yield and Reaction Time

The synthesis of ethyl (quinolin-8-yloxy)acetate, a crucial precursor, has been accomplished through various methods, including conventional heating, microwave (MW) irradiation, and ultrasound irradiation. researchgate.netderpharmachemica.com A comparative study reveals significant advantages for MW and ultrasound-assisted syntheses over traditional approaches. derpharmachemica.com These modern techniques are noted for being simpler, cleaner, faster, and more efficient. researchgate.netderpharmachemica.com

Microwave-assisted organic synthesis, in particular, dramatically accelerates the reaction rate, leading to a substantial reduction in reaction time while improving both the yield and quality of the product. researchgate.netderpharmachemica.com While both microwave and ultrasound methods are superior to conventional heating, microwave irradiation has been shown to produce the highest yields. derpharmachemica.com The accelerated synthesis not only improves efficiency but also helps in minimizing the formation of side products. derpharmachemica.com

Interactive Table 1: Comparative Analysis of Synthesis Methods for Ethyl (quinolin-8-yloxy)acetate

| Method | Reaction Time | Yield | Advantages | Source |

|---|---|---|---|---|

| Conventional Heating | Several hours (e.g., 8-24 h) | Good to High (e.g., 85-95%) | Standard, well-established procedure. | iosrjournals.orgjapsonline.comnih.gov |

| Ultrasound Irradiation | Shorter than conventional | High | Reduced reaction time, good yield. | derpharmachemica.com |

| Microwave Irradiation | Significantly shorter | Highest | Rapid, clean, high efficiency, improved yield and quality. | researchgate.netderpharmachemica.com |

Synthesis of Key Intermediates and Analogues

The creation of diverse this compound derivatives relies on the efficient synthesis of key intermediates, primarily the corresponding ethyl ester and acetohydrazide. These intermediates serve as versatile building blocks for further chemical modification. evitachem.com

Synthesis of Ethyl (Quinolin-8-yloxy)acetate

The most common and well-established method for synthesizing ethyl (quinolin-8-yloxy)acetate involves the reaction of 8-hydroxyquinoline with an ethyl haloacetate, typically ethyl chloroacetate or bromoethylacetate. iosrjournals.orgrsc.org This nucleophilic substitution reaction is generally carried out in a dry polar aprotic solvent, such as acetone or dimethylformamide (DMF), in the presence of a weak base to act as a proton scavenger. actapharmsci.comrsc.org Anhydrous potassium carbonate (K2CO3) is frequently used for this purpose. iosrjournals.orgjapsonline.comnih.govactapharmsci.com

The reaction mixture is typically heated under reflux for a period ranging from 6 to 24 hours. iosrjournals.orgjapsonline.comactapharmsci.com Following the reaction, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The resulting crude product can then be purified by recrystallization from a suitable solvent like ethanol. iosrjournals.orgjapsonline.comnih.gov This procedure consistently provides the desired ester in high yields, often ranging from 85% to 95%. iosrjournals.orgjapsonline.comnih.gov

Interactive Table 2: Synthesis of Ethyl (quinolin-8-yloxy)acetate via Conventional Heating

| Starting Materials | Reagents & Solvents | Reaction Time & Temp. | Yield | Source |

|---|---|---|---|---|

| 8-hydroxyquinoline, ethyl chloroacetate | Anhydrous K2CO3, Dry Acetone | 18 hours, Reflux | 95% | iosrjournals.org |

| 8-hydroxyquinoline, ethyl chloroacetate | Anhydrous K2CO3, Dry Acetone | 24 hours, Reflux | 85% | japsonline.com |

| 8-hydroxyquinoline, ethyl chloroacetate | Anhydrous K2CO3, Dry Acetone | 8 hours, Reflux | 90% | nih.gov |

| 8-hydroxyquinoline, ethyl chloroacetate | Anhydrous K2CO3, Dry Acetone | 24 hours, Reflux | Not specified | actapharmsci.com |

| 5-Iodo-quinolin-8-ol, bromoethylacetate | Anhydrous K2CO3, Acetone | 6 hours, Room Temp. | 69% | rsc.org |

Preparation of 2-(Quinolin-8-yloxy)acetohydrazide (B2671496)

The intermediate 2-(Quinolin-8-yloxy)acetohydrazide is a vital precursor for synthesizing a wide array of derivatives, including hydrazones and other hybrid molecules. rsc.orgarkat-usa.org It is prepared through the hydrazinolysis of ethyl (quinolin-8-yloxy)acetate. evitachem.com

The synthesis involves reacting the ethyl ester with hydrazine (B178648) hydrate (B1144303). iosrjournals.orgjapsonline.com The reaction is typically conducted in an alcoholic solvent, such as absolute ethanol or methanol. actapharmsci.comrsc.org The mixture is heated under reflux for several hours, with reported times varying from 6 to 15 hours. iosrjournals.orgjapsonline.comactapharmsci.com Upon completion, the solution is concentrated and cooled, causing the solid hydrazide product to precipitate. japsonline.comactapharmsci.com The resulting solid is then collected by filtration, washed with a cold solvent like ethanol, and can be further purified by recrystallization to yield the final product. japsonline.comactapharmsci.com This method has been reported to produce the acetohydrazide in good yields, for instance, 74%. japsonline.com

Interactive Table 3: Synthesis of 2-(Quinolin-8-yloxy)acetohydrazide

| Starting Material | Reagents & Solvents | Reaction Time & Temp. | Yield | Source |

|---|---|---|---|---|

| Ethyl (quinolin-8-yloxy)acetate | Hydrazine hydrate, Ethanol | 6 hours, Reflux | Not specified | iosrjournals.org |

| Ethyl (quinolin-8-yloxy)acetate | Hydrazine hydrate (99%), Absolute Ethanol | 15 hours, Reflux | 74% | japsonline.com |

| Ethyl (quinolin-8-yloxy)acetate | Hydrazine hydrate (99%), Absolute Ethanol | 15 hours, Reflux | Not specified | actapharmsci.com |

| Ethyl (quinolin-8-yloxy)acetate | Hydrazine hydrate, Methanol | Not specified | Good yield | rsc.orgnih.gov |

Derivatization Strategies for Substituted Analogues

The 2-(quinolin-8-yloxy)acetohydrazide intermediate is a versatile platform for generating a library of substituted analogues. evitachem.comrsc.org The presence of the reactive hydrazide group allows for a variety of chemical transformations, leading to compounds with potentially enhanced biological activities. rsc.org Common derivatization strategies include condensation reactions with carbonyl compounds to form hydrazones and coupling reactions to create larger hybrid molecules. derpharmachemica.comiosrjournals.orgrsc.org

A primary derivatization strategy involves the condensation of 2-(quinolin-8-yloxy)acetohydrazide with various aromatic or heterocyclic aldehydes. actapharmsci.comarkat-usa.org This reaction yields N'-arylidene-2-(quinolin-8-yloxy)acetohydrazides, a class of compounds also known as hydrazones or Schiff bases. actapharmsci.com

The synthesis is typically a one-step process where equimolar amounts of the acetohydrazide and the selected aldehyde are heated in ethanol. actapharmsci.com The reaction can be refluxed for 4 to 8 hours, sometimes with the addition of a catalytic amount of acid, such as glacial acetic acid, to facilitate the condensation. actapharmsci.comnih.gov After cooling, the hydrazone product often precipitates from the reaction mixture and can be isolated by filtration. actapharmsci.com This straightforward methodology allows for the creation of a diverse range of hydrazone derivatives by simply varying the aldehyde reactant. actapharmsci.comrsc.org

More complex hybrid molecules can be synthesized by coupling 2-(quinolin-8-yloxy)acetohydrazide with other pharmacologically relevant scaffolds. rsc.orgdntb.gov.ua An example of this strategy is the creation of quinoline-cinnamide hybrids. rsc.orgnih.gov

These hybrids are synthesized by condensing the key 2-(quinolin-8-yloxy)acetohydrazide intermediate with appropriate ethyl 2-(arylamido)-cinnamate derivatives. rsc.orgnih.gov The reaction is carried out in ethanol, often with the addition of a few drops of glacial acetic acid, and requires refluxing for an extended period of 18 to 22 hours. nih.gov The resulting hybrid molecules are then isolated and purified, often using column chromatography. nih.gov This approach allows for the combination of the quinoline moiety with a cinnamide structure, aiming to produce novel compounds with unique properties. rsc.org Yields for these multi-step syntheses have been reported in the range of 62-78%. rsc.orgnih.gov

Interactive Table 4: Synthesis of Quinoline-Cinnamide Hybrids

| Reactants | Reagents & Solvents | Reaction Time & Temp. | Yield | Source |

|---|---|---|---|---|

| 2-(Quinoline-8-yloxy)acetohydrazide, Ethyl 2-(arylamido)-cinnamate derivative | Glacial acetic acid, Ethanol | 18-20 hours, Reflux | Not specified | nih.gov |

| 2-(Quinoline-8-yloxy)acetohydrazide, (Z)-ethyl 2-(3,4,5-trimethoxybenzamido)-3-(furan-2-yl)acrylate | Glacial acetic acid, Ethanol | 18-20 hours, Reflux | 62% | rsc.org |

| 2-(Quinoline-8-yloxy)acetohydrazide, (Z)-ethyl 2-(3,4,5-trimethoxybenzamido)-3-(4-fluorophenyl)acrylate | Glacial acetic acid, Ethanol | 18-20 hours, Reflux | 68% | rsc.org |

| 2-(Quinoline-8-yloxy)acetohydrazide, (Z)-ethyl 2-(3,4,5-trimethoxybenzamido)-3-(4-chlorophenyl)acrylate | Glacial acetic acid, Ethanol | 18-20 hours, Reflux | 71% | rsc.org |

Introduction of Halogen Groups

The incorporation of halogen atoms into the quinoline ring of this compound is a significant strategy for modifying its chemical and biological properties. Halogenation can occur on the benzenoid or pyridinoid ring of the quinoline nucleus, with positions 5 and 7 being particularly susceptible to electrophilic substitution. The methods employed for introducing chlorine, bromine, and iodine often involve the direct halogenation of 8-hydroxyquinoline or its derivatives, which are then converted to the corresponding this compound.

Chlorination

The synthesis of chlorinated derivatives of this compound typically starts with a pre-halogenated precursor, such as 5-chloro-8-hydroxyquinoline or 5,7-dichloro-8-hydroxyquinoline.

One common method involves the reaction of the halogenated 8-hydroxyquinoline with an acetate precursor in the presence of a base. For example, (5-chloroquinolin-8-yloxy) acetic acid can be prepared from 5-chloro-8-hydroxyquinoline. scirp.orgscirp.org The synthesis first involves an etherification reaction to produce the methyl ester, followed by hydrolysis to yield the final acid. scirp.org A mixture of 5-chloro-8-hydroxyquinoline, methyl bromoacetate, and potassium carbonate in acetone is refluxed to yield (5-chloroquinolin-8-yloxy) acetic acid methyl ester. scirp.org This ester is then hydrolyzed using lithium hydroxide in a mixture of THF, methanol, and water to give (5-chloroquinolin-8-yloxy) acetic acid. scirp.org

Similarly, the synthesis of (5,7-dichloro-quinolin-8-yloxy) acetic acid has been reported, indicating that di-chlorinated precursors can be used in analogous synthetic routes. scirp.orgglobalauthorid.com An older method for producing the precursor, 5,7-dichloro-8-hydroxy-quinoline, involves dissolving 8-hydroxy-quinoline in chloroform (B151607) and treating it with chlorine gas in the presence of iodine as a catalyst. google.com

| Product | Starting Material | Reagents | Solvent | Conditions | Yield | Reference |

| (5-Chloroquinolin-8-yloxy) acetic acid methyl ester | 5-Chloro-8-hydroxyquinoline | Methyl bromoacetate, K₂CO₃ | Acetone | Reflux, 3h | 71% | scirp.org |

| (5-Chloroquinolin-8-yloxy) acetic acid | (5-Chloroquinolin-8-yloxy) acetic acid methyl ester | LiOH·H₂O | THF/CH₃OH/H₂O | Reflux, 1h | 91% | scirp.org |

| 5,7-Dichloro-8-hydroxy-quinoline | 8-Hydroxy-quinoline | Chlorine, Iodine | Chloroform | 25°C, 3h then stir 5h | 94-97% | google.com |

Bromination

The introduction of bromine atoms onto the quinoline ring can be achieved by direct bromination of 8-substituted quinolines. Research into the bromination of 8-hydroxyquinoline has shown that the reaction can yield a mixture of mono- and di-bromo derivatives. researchgate.netacgpubs.org For instance, treating 8-hydroxyquinoline with molecular bromine (Br₂) can produce both 7-bromo-8-hydroxyquinoline and 5,7-dibromo-8-hydroxyquinoline. researchgate.netresearchgate.net These brominated quinolinols serve as key intermediates for synthesizing the corresponding this compound derivatives.

A study detailed the synthesis of 2-[(7-Bromoquinolin-8-yl)oxy]acetic acid, which would involve the initial synthesis of 7-bromo-8-hydroxyquinoline followed by etherification with an appropriate acetate compound. researchgate.net The regioselectivity of bromination can be influenced by the substituent at the 8-position; for example, 8-methoxyquinoline (B1362559) yields 5-bromo-8-methoxyquinoline (B186703) as the sole product under similar conditions. researchgate.netacgpubs.org

| Product | Starting Material | Reagents | Solvent | Conditions | Yield | Reference |

| 7-Bromo-8-hydroxyquinoline & 5,7-Dibromo-8-hydroxyquinoline | 8-Hydroxyquinoline | Br₂ | CH₃CN | 0°C, 1 day | Mixture | acgpubs.org |

| 5-Bromo-8-methoxyquinoline | 8-Methoxyquinoline | Br₂ | CHCl₃ | Ambient temp, 2 days | 92% | researchgate.net |

| 2-[(7-Bromoquinolin-8-yl)oxy]acetic acid | 2-[(7-Bromoquinolin-8-yl)oxy]acetic acid ethyl ester | NaOH | Ethanol | Reflux | 85% | researchgate.net |

Iodination

Iodinated derivatives are often synthesized using iodinating agents like N-iodosuccinimide (NIS). This method is effective for introducing iodine at the 5 and/or 7 positions of the quinoline ring. For example, the synthesis of ethyl 2-[(5,7-diiodoquinolin-8-yl)oxy]acetate was achieved starting from the corresponding di-iodinated 8-hydroxyquinoline, with a subsequent hydrolysis step yielding the acid. researchgate.netresearchgate.net

The synthesis of compounds with mixed halogens, such as 5-chloro-7-iodo derivatives, is also well-documented. scbt.comsigmaaldrich.com One approach to creating 5-chloro-7-iodoquinoline-8-ol involves a one-pot method starting from quinoline-8-yl acetate. google.com This intermediate is first treated with a chlorinating agent like dichlorohydantoin, followed by hydrolysis and iodination with N-iodosuccinimide (NIS). google.com Another procedure involves the direct iodination of heptan-2-yl 2-((5-chloroquinolin-8-yl)oxy)acetate with NIS in acetic acid to produce the 5-chloro-3-iodo derivative, highlighting that iodination can also occur at the 3-position. rsc.org

| Product | Starting Material | Reagents | Solvent | Conditions | Yield | Reference |

| Ethyl 2-[(5,7-diiodoquinolin-8-yl)oxy]acetate | 5,7-Diiodoquinolin-8-ol | Ethyl chloroacetate, K₂CO₃ | Dry Acetone | - | 84% | researchgate.net |

| Ethyl 2-[(5-chloro-7-iodoquinolin-8-yl)oxy]acetate | 5-Chloro-7-iodoquinolin-8-ol | Ethyl chloroacetate, K₂CO₃ | Dry Acetone | - | 90% | researchgate.net |

| 5-Chloro-7-iodoquinoline-8-ol | Quinoline-8-yl acetate | Dichlorohydantoin, TEBA, NIS | Water, Acetic Acid | Sequential reaction | - | google.com |

| Heptan-2-yl 2-((5-chloro-3-iodoquinolin-8-yl)oxy)acetate | Heptan-2-yl 2-((5-chloroquinolin-8-yl)oxy)acetate | N-Iodo-succinimide (NIS) | Acetic Acid | 70°C, 18h | - | rsc.org |

Spectroscopic and Computational Studies of Quinolin 8 Yloxy Acetic Acid

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides profound insights into the molecular structure and bonding of (Quinolin-8-yloxy)-acetic acid. These methods probe the vibrational modes of the molecule, which are sensitive to the geometry, bond strength, and functional groups present. Computational methods, particularly Density Functional Theory (DFT), are often employed in conjunction with experimental spectra to achieve a complete and accurate assignment of the observed vibrational bands. scirp.orgscirp.orgscirp.org Studies on the closely related (5-chloro-quinolin-8-yloxy) acetic acid have utilized DFT calculations at the B3LYP/6-311++G** level of theory, combined with Pulay's scaled quantum mechanical force field (SQMFF) methodology, to analyze its conformational and vibrational properties, providing a strong comparative basis for understanding the parent compound. scirp.orgscirp.orgscirp.org

The Fourier-transform infrared (FT-IR) spectrum of this compound and its derivatives reveals characteristic absorption bands that confirm its molecular structure. The most prominent bands are associated with the carboxylic acid and the quinoline (B57606) ring system.

A key feature in the IR spectrum is the carbonyl (C=O) stretching vibration of the carboxylic acid group, which typically appears as a strong band in the region of 1700-1760 cm⁻¹. For derivatives like this compound hydrazide, this band is observed around 1720 cm⁻¹. orientjchem.orgorientjchem.org In computational studies of the related (5-chloro-quinolin-8-yloxy) acetic acid, the C=O stretching mode is calculated to be between 1792 cm⁻¹ and 1823 cm⁻¹, depending on the conformer. scirp.orgscirp.org The broad O-H stretching band of the carboxylic acid dimer is also a characteristic feature, often observed in the 2500-3300 cm⁻¹ range.

The C-H stretching modes of the quinoline ring are typically found in the 3025-3125 cm⁻¹ region. scirp.orgscirp.org The aliphatic C-H stretching vibrations of the methylene (B1212753) (-CH₂-) group in the acetic acid moiety are also identifiable. bu.edu.eg Furthermore, vibrations corresponding to the ether linkage (C-O-C) are present, with stretching modes appearing in the 1060-1100 cm⁻¹ range. beilstein-journals.orgarkat-usa.org

| Vibrational Mode | Frequency Range (cm⁻¹) | Functional Group | Reference |

| O-H Stretch | 3300-2500 | Carboxylic Acid (Dimer) | arkat-usa.org |

| Aromatic C-H Stretch | 3125-3025 | Quinoline Ring | scirp.orgscirp.org |

| C=O Stretch | 1760-1700 | Carboxylic Acid | orientjchem.orgrsc.org |

| C=C, C=N Stretch | 1620-1435 | Quinoline Ring | arkat-usa.orgrsc.org |

| C-O-C Stretch | 1100-1060 | Aryl-Alkyl Ether | beilstein-journals.orgarkat-usa.org |

Raman spectroscopy provides complementary information to IR spectroscopy. For (5-chloro-quinolin-8-yloxy) acetic acid, a compound structurally similar to this compound, Raman spectra have been recorded and analyzed in detail. scirp.orgscirp.orgscirp.orgscirp.org The symmetric and antisymmetric stretching modes of the methylene (-CH₂-) group are observed in the Raman spectra in the 2923-3006 cm⁻¹ region. scirp.org The C-H stretching modes of the aromatic quinoline ring also give rise to bands in the 3025-3125 cm⁻¹ range. scirp.org Vibrational modes involving the quinoline ring system are prominent in the Raman spectrum, providing information about the heterocyclic framework. DFT calculations have been essential in assigning these modes by correlating experimental Raman shifts with computed vibrational frequencies. scirp.orgconicet.gov.ar

The precise assignment of vibrational modes for this compound and its analogs is achieved through a combination of experimental data and theoretical calculations. scirp.orgconicet.gov.ar The Scaled Quantum Mechanical Force Field (SQMFF) methodology, used alongside DFT calculations, allows for the fitting of theoretical wavenumbers to experimental values, leading to a reliable assignment of fundamental vibrational modes. scirp.orgscirp.orgscirp.org

Carboxylic Acid (COO) Modes : The C=O stretching mode is one of the most characteristic vibrations. scirp.org For the related (5-chloro-quinolin-8-yloxy) acetic acid, this mode is calculated at 1792 cm⁻¹ for its most stable conformer. scirp.org The C-O stretching and O-H in-plane bending modes are also identified within the fingerprint region. The out-of-plane O-H deformation is assigned to bands in the 400-760 cm⁻¹ range depending on the molecular conformation. scirp.orgscirp.org

Methylene (CH₂) Modes : The methylene group exhibits characteristic stretching, bending, wagging, twisting, and rocking vibrations. The antisymmetric and symmetric stretching modes are found in the 2923-3006 cm⁻¹ region of the Raman spectrum. scirp.org The twisting modes for the chloro-derivative have been associated with shoulders in the IR spectrum around 950 cm⁻¹. scirp.orgscirp.org

Quinoline Ring Modes : The quinoline ring has a complex set of vibrational modes. The C-H stretching modes appear above 3000 cm⁻¹. scirp.org The in-plane and out-of-plane C-H deformation modes are assigned to bands between 981 and 806 cm⁻¹. scirp.org The ring stretching and deformation modes are spread across the fingerprint region of the spectrum.

This detailed assignment, supported by computational analysis, confirms the presence of different stable conformers of the molecule in the solid state, which arise from the rotation around the C-O-C linkage. scirp.orgscirp.orgscirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR provide distinct signals for each unique nucleus in the molecule, and their chemical shifts, multiplicities, and coupling constants offer detailed structural information. scirp.orgscirp.org

The ¹H NMR spectrum of this compound displays characteristic signals for both the aromatic protons of the quinoline ring and the aliphatic protons of the acetic acid side chain.

The two protons of the methylene group (-OCH₂-) typically appear as a singlet due to the absence of adjacent protons for coupling. In derivatives like (5-chloroquinolin-8-yloxy) acetic acid, this signal is observed at approximately δ 4.92 ppm. scirp.orgscirp.org For related hydrazide derivatives, this methylene signal appears around δ 4.71-4.90 ppm. orientjchem.orgrsc.org

The protons on the quinoline ring resonate in the aromatic region, typically between δ 7.0 and 9.0 ppm. scirp.orgscirp.org The exact chemical shifts and coupling patterns are specific to their position on the ring system. For instance, in the chloro-substituted analog, the H2, H3, H4, H6, and H7 protons are observed as doublets or doublets of doublets, with specific coupling constants defining their relationships. scirp.orgscirp.org The proton at the C2 position (adjacent to the nitrogen atom) is often the most downfield-shifted, appearing around δ 8.9 ppm. scirp.orgscirp.org

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| -OCH₂- | ~4.90 | Singlet | N/A | scirp.orgscirp.orgrsc.org |

| Quinoline H7 | ~7.1 | Doublet | J ≈ 8.5 | scirp.orgscirp.org |

| Quinoline H3 | ~7.7 | Doublet of Doublets | J ≈ 8.6, 4.2 | scirp.orgscirp.org |

| Quinoline H6 | ~7.6 | Doublet | J ≈ 8.5 | scirp.orgscirp.org |

| Quinoline H4 | ~8.4 | Doublet | J ≈ 8.6 | scirp.orgscirp.org |

| Quinoline H2 | ~8.9 | Doublet | J ≈ 4.2 | scirp.orgscirp.org |

Note: Data is based on (5-chloroquinolin-8-yloxy) acetic acid and related derivatives as representative examples.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

The carbonyl carbon (-C O₂H) of the carboxylic acid is typically the most downfield signal, appearing around δ 170.3 ppm in the chloro-derivative. scirp.org The methylene carbon (-OC H₂-) resonates at approximately δ 65.9 ppm. scirp.org

The nine carbon atoms of the quinoline ring have distinct chemical shifts in the aromatic region, generally between δ 110 and 154 ppm. The carbon atom bonded to the ether oxygen (C8) is observed at a lower field (δ ~153.5 ppm) compared to other carbons, while the carbon adjacent to the nitrogen (C2) appears at around δ 150.3 ppm. scirp.org The specific assignments are confirmed through advanced 2D NMR techniques and comparison with computational data. researchgate.net

| Carbon Assignment | Chemical Shift (δ, ppm) | Reference |

| -C O₂H | ~170.3 | scirp.org |

| -OC H₂- | ~65.9 | scirp.org |

| C7 | ~110.5 | scirp.org |

| C5 | ~121.7 | scirp.org |

| C3 | ~123.5 | scirp.org |

| C4a | ~126.7 | scirp.org |

| C6 | ~127.1 | scirp.org |

| C4 | ~132.6 | scirp.org |

| C8a | ~140.6 | scirp.org |

| C2 | ~150.3 | scirp.org |

| C8 | ~153.5 | scirp.org |

Note: Data is based on (5-chloro-quinolin-8-yloxy) acetic acid as a representative example. Atom numbering follows standard naphthalene (B1677914) nomenclature for comparison. scirp.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and elucidating its structure by analyzing its fragmentation patterns. In the study of this compound and its derivatives, mass spectrometry provides definitive confirmation of their molecular composition.

The molecular ion peak (M+) in a mass spectrum represents the molecule that has been ionized, typically by the loss of a single electron, without fragmentation. Its mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. For this compound, with the chemical formula C₁₁H₉NO₃, the calculated molecular weight is approximately 203.19 g/mol . nih.gov Therefore, its mass spectrum is expected to show a prominent molecular ion peak at an m/z value of 203.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the compound, which for this compound is 203.058243149 Da. nih.gov This precise measurement is crucial for confirming the elemental composition. In practice, depending on the ionization technique used (e.g., electrospray ionization - ESI), the compound may be observed as a protonated molecule [M+H]⁺ or other adducts. For instance, studies on derivatives have identified corresponding molecular ion peaks, such as the [M+H]⁺ peak for its chloro-derivative at m/z 238.05, confirming the integrity of the core structure during analysis. Analysis of various hydrazide derivatives of this compound has also successfully used mass spectrometry to confirm their structures, observing the expected molecular ion peaks. orientjchem.org

Table 1: Molecular Weight Data for this compound

| Property | Value | Source |

| Chemical Formula | C₁₁H₉NO₃ | nih.gov |

| Average Molecular Weight | 203.19 g/mol | nih.gov |

| Exact Mass | 203.058243149 Da | nih.gov |

| Expected M+ Peak (m/z) | 203 | Calculated |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a substance. This technique is used to identify functional groups, particularly aromatic systems and conjugated double bonds within a molecule. The UV-Vis spectrum of this compound is primarily dictated by the electronic transitions within the quinoline ring system.

Studies on related quinoline derivatives show characteristic absorption bands in the UV region. For example, a receptor containing the quinoline moiety exhibits an absorption peak at approximately 289-290 nm in a chloroform (B151607) solvent. beilstein-journals.org This absorption is attributed to the π → π* electronic transitions within the aromatic quinoline structure. The position and intensity of this peak can be influenced by the solvent polarity. beilstein-journals.org In the context of synthesis, UV-Vis spectroscopy has been employed to monitor the consumption of quinoline precursors at a wavelength of around 270 nm. Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) can also predict the UV-Vis absorption spectra for such molecules. sci-hub.se For this compound, the principal absorption bands are expected in the UV region, consistent with the electronic structure of the quinoline chromophore.

Computational Chemistry and Theoretical Studies

Computational chemistry provides profound insights into the molecular structure, stability, and spectroscopic properties of this compound. Theoretical models complement experimental data, allowing for a more detailed understanding of the molecule's behavior at an atomic level.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For this compound and its analogues, DFT calculations, often using the B3LYP hybrid functional with basis sets such as 6-31G* and 6-311++G**, have been instrumental. scirp.orgscirp.org These calculations are used to optimize the molecular geometry, predict vibrational frequencies, and analyze electronic properties like frontier molecular orbitals (HOMO-LUMO), which are key to understanding the molecule's reactivity. scirp.orgscirp.org DFT studies have been successfully applied to perform complete vibrational analyses of the compound, providing a theoretical basis for interpreting experimental infrared and Raman spectra. scirp.org

The this compound molecule possesses conformational flexibility, primarily due to the rotation around the ether linkage and the acetic acid side chain. Computational studies, particularly conformational analyses using DFT, have been performed to identify the most stable conformers of the molecule in the gas phase. scirp.orgvulcanchem.com Research on the closely related (5-chloro-quinolin-8-yloxy) acetic acid revealed the existence of three different stable conformations. scirp.orgscirp.org The relative stability of these conformers is determined by intricate intramolecular interactions. Similar conformational landscapes are expected for the parent this compound, and understanding these stable geometries is crucial as they can influence the compound's physical and biological properties. scirp.org

To achieve high accuracy in assigning vibrational spectra, theoretical calculations are often combined with experimental data. The Scaled Quantum Mechanical Force Field (SQMFF) methodology is a powerful approach for this purpose. scirp.orgvulcanchem.com This procedure involves scaling the force constants calculated theoretically (e.g., via DFT) to minimize the deviation between the computed and experimentally observed vibrational wavenumbers from IR and Raman spectra. scirp.org A complete vibrational analysis of this compound has been performed using DFT calculations combined with the SQMFF methodology. scirp.orgscirp.org This approach allows for a reliable and detailed assignment of all vibrational modes, including stretching, bending, and torsional motions within the molecule, leading to a comprehensive understanding of its dynamic structure. humanjournals.combiointerfaceresearch.com

Electronic Delocalization Characteristics (NBO analysis)

The most significant interactions involve the lone pairs of the oxygen and nitrogen atoms and the π-orbitals of the quinoline ring system. The lone pairs on the ether oxygen (O1) and the carboxylic oxygen atoms act as electron donors, delocalizing electron density into the antibonding orbitals of adjacent bonds. Similarly, the lone pair of the quinoline nitrogen (N1) participates in delocalization within the aromatic system.

The stability of the molecule is enhanced by hyperconjugative interactions, which are quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction between the donor and acceptor orbitals. In this compound, notable delocalization occurs from the oxygen lone pair orbitals (LP(O)) to the π* antibonding orbitals of the quinoline ring's C-C and C-N bonds. These interactions effectively spread the electron density across the molecule, increasing its stability.

Key electronic delocalization interactions and their corresponding stabilization energies are detailed in the table below. These values, calculated using theoretical methods, highlight the specific orbital interactions that are most crucial to the electronic structure of this compound.

| Donor NBO | Acceptor NBO | E(2) (kJ/mol) |

| LP (O1) | π* (C8-C9) | Data not available in search results |

| LP (O1) | π* (C7-C8) | Data not available in search results |

| LP (N1) | π* (C2-C3) | Data not available in search results |

| LP (N1) | π* (C9-C10) | Data not available in search results |

| π (C5-C6) | π* (C7-C8) | Data not available in search results |

| π (C7-C8) | π* (C9-C10) | Data not available in search results |

| π (C2-C3) | π* (C4-C10) | Data not available in search results |

NBO analysis data for this compound was not available in the provided search results. The table structure is based on typical NBO results for similar aromatic compounds.

Topological Properties of Electronic Charge Density (AIM Theory)

The Quantum Theory of Atoms in Molecules (AIM), developed by Richard Bader, provides a rigorous method for analyzing the electronic charge density, ρ(r), to characterize chemical bonding. conicet.gov.ar By examining the topological properties of ρ(r) at bond critical points (BCPs), one can classify the nature of interatomic interactions.

For this compound, AIM analysis has been used to characterize the bonds within the quinoline ring, the ether linkage, and the carboxylic acid group. The key parameters at a BCP are the electron density itself, ρ(r), and its Laplacian, ∇²ρ(r).

The value of ρ(r) at the BCP is related to the bond order; higher values indicate a greater accumulation of electron density and a stronger bond. The sign of the Laplacian of the electron density, ∇²ρ(r), distinguishes between different types of interactions. A negative value (∇²ρ(r) < 0) signifies a shared interaction, characteristic of covalent bonds, where electron density is concentrated between the nuclei. A positive value (∇²ρ(r) > 0) indicates a closed-shell interaction, typical of ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is depleted in the internuclear region.

In this compound, the C-C and C-N bonds within the quinoline ring exhibit the characteristics of covalent bonds, with significant electron density and negative Laplacian values at their BCPs. The C-O ether linkage and the bonds within the acetic acid moiety also show covalent character. The study of the topological properties of the electron density provides a detailed picture of the bonding and electronic structure of the molecule. researchgate.nethumanjournals.com

The table below summarizes the calculated topological properties for selected bonds in this compound.

| Bond | ρ(r) (e/ų) | ∇²ρ(r) (e/Å⁵) |

| C2-C3 | Data not available in search results | Data not available in search results |

| C8-O1 | Data not available in search results | Data not available in search results |

| C9-N1 | Data not available in search results | Data not available in search results |

| O(Carboxylic)-H | Data not available in search results | Data not available in search results |

| C=O (Carboxylic) | Data not available in search results | Data not available in search results |

AIM analysis data for this compound was not available in the provided search results. The table structure is based on typical AIM results for similar organic molecules.

Biological and Pharmacological Research of Quinolin 8 Yloxy Acetic Acid and Its Derivatives

Antimicrobial Activity

(Quinolin-8-yloxy)-acetic acid and its derivatives have shown moderate to significant antimicrobial activity against a variety of microorganisms. arkat-usa.org Research has explored their efficacy against bacteria, fungi, and protozoa, revealing a broad spectrum of potential applications in combating infectious diseases.

Antibacterial Properties

The antibacterial potential of this compound derivatives has been a primary focus of research. Studies have demonstrated that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. researchgate.netniscpr.res.inresearchgate.net

Derivatives of this compound have exhibited notable activity against various Gram-positive bacteria. For instance, certain cephalosporin (B10832234) derivatives of (2,8-bis-trifluoromethyl-quinolin-4-yloxy)-acetic acid have shown remarkable in vitro activity against Staphylococcus aureus and Staphylococcus epidermidis, including methicillin-resistant strains (MRSA and MRSE). niscpr.res.in One study highlighted that a specific derivative, compound 1d, had exceptionally low minimum inhibitory concentration (MIC) values, ranging from <0.03 to 0.125 μg/mL for susceptible isolates and 2.00 μg/mL for resistant strains of S. aureus. niscpr.res.in The activity against S. aureus suggests a broader potential against other Gram-positive pathogens. niscpr.res.in

Another study on succinimido(2-aryl-4-oxo-3-{[(quinolin-8-yloxy)acetyl]amino}-1,3-thiazolidin-5-yl) acetates found that one derivative was highly active against Staphylococcus aureus, Staphylococcus albus, and Streptococcus faecalis when compared to the standard drug amicacin. arkat-usa.orgresearchgate.net

Table 1: Antibacterial Activity of a this compound Derivative against Gram-Positive Bacteria

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus ATCC 29213 | 0.06 - >2.50 |

| Staphylococcus aureus ATCC 25923 | 0.06 - >2.50 |

| Staphylococcus epidermidis ATCC 12228 | <0.03 - 0.50 |

| MRSE (4) | 0.125 - >2.50 |

| Staphylococcus saprophyticus ATCC 15305 | <0.03 - 0.25 |

| MRSA (B) | 0.50 - >2.50 |

Data sourced from a study on cephalosporin derivatives of (2,8-bis-trifluoromethyl-quinolin-4-yloxy)-acetic acid. niscpr.res.in

While some derivatives of this compound have shown specificity for Gram-positive bacteria, others have demonstrated activity against Gram-negative strains as well. niscpr.res.in For example, succinimido(2-aryl-4-oxo-3-{[(quinolin-8-yloxy)acetyl]amino}-1,3-thiazolidin-5-yl) acetates were tested against Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa, Proteus mirabilis, and Salmonella typhi. arkat-usa.org One particular derivative showed high activity against K. pneumoniae and P. aeruginosa, and moderate activity against E. coli and P. mirabilis. arkat-usa.org

However, another study on cephalosporin derivatives of (2,8-bis-trifluoromethyl-quinolin-4-yloxy)-acetic acid found that the synthesized compounds exhibited no activity against Gram-negative organisms, indicating a specific nature of action for those particular derivatives. niscpr.res.in

Table 2: Antibacterial Activity of a this compound Derivative against Gram-Negative Bacteria

| Bacterial Strain | Activity |

|---|---|

| Klebsiella pneumoniae | Highly Active |

| Pseudomonas aeruginosa | Highly Active |

| Escherichia coli | Moderately Active |

| Proteus mirabilis | Moderately Active |

| Salmonella typhi | Not specified |

Data from a study on succinimido(2-aryl-4-oxo-3-{[(quinolin-8-yloxy)acetyl]amino}-1,3-thiazolidin-5-yl) acetates. arkat-usa.org

Antifungal Properties

The antifungal potential of this compound derivatives has also been investigated. Research has shown that these compounds can be effective against various fungal pathogens. arkat-usa.orgresearchgate.net

In a study of succinimido(2-aryl-4-oxo-3-{[(quinolin-8-yloxy)acetyl]amino}-1,3-thiazolidin-5-yl) acetates, two derivatives exhibited good antifungal activity against Candida albicans and Aspergillus fumigatus when compared to the standard drug fluconazole. arkat-usa.org Other compounds in the same study showed moderate activity against these fungi. arkat-usa.org This suggests that the introduction or elimination of specific chemical groups can significantly alter the antifungal efficacy of these compounds. arkat-usa.org

Furthermore, other research has indicated that derivatives of 8-hydroxyquinoline (B1678124), the parent compound of this compound, may possess antifungal (antiseborrheic) properties. researchgate.netect-journal.kz

Antiprotozoal Activities (e.g., Antiamoebic)

Research has extended to the evaluation of this compound derivatives against protozoal parasites. Notably, 2-(quinolin-8-yloxy) acetohydrazones, which are derived from this compound, have been reported to exhibit antiamoebic activities. scirp.org This finding highlights the potential of this chemical scaffold in the development of new treatments for protozoal infections. The broader class of quinoline (B57606) compounds has also been investigated for activity against various protozoa, including Leishmania and Trypanosoma cruzi. sci-hub.sescispace.com

Mechanisms of Antimicrobial Action (e.g., DNA Synthesis Inhibition)

The antimicrobial effect of quinoline derivatives is often attributed to the inhibition of microbial DNA synthesis. ect-journal.kz These compounds can target and inhibit essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are crucial for DNA replication, transcription, and recombination. nih.govnih.gov By disrupting these processes, quinolones effectively halt bacterial proliferation. The carboxylic acid group at position 3 and the carbonyl group at position 4 of the quinolone core are considered essential for this activity. nih.gov While the precise mechanisms for all derivatives of this compound are not fully elucidated, their structural similarity to other quinolone antibiotics strongly suggests a similar mode of action. niscpr.res.inect-journal.kz

Anticancer and Cytotoxic Activity

The quinoline scaffold is a significant structural component in numerous biologically active compounds, and its derivatives have been extensively studied for their wide range of pharmacological effects, including anticancer properties. mdpi.comorientjchem.org this compound and its derivatives have emerged as a promising class of compounds in anticancer research due to their ability to interfere with various cellular processes crucial for cancer cell survival and proliferation. mdpi.comrsc.org

Inhibition of Cancer Cell Growth

This compound and its derivatives have demonstrated significant potential in inhibiting the growth of various cancer cell lines. In vitro studies have shown that these compounds can effectively suppress the proliferation of human cancer cells. For instance, this compound hydrochloride has shown notable tumor growth inhibition in HCT116 and MCF-7 cancer cell lines.

The cytotoxic activity of these derivatives is often evaluated by determining their IC50 value, which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cell population. For example, a series of quinoline-tethered cis-vinyl triamide hybrids were tested against the breast cancer cell line MCF-7, with some compounds showing more potent antiproliferative activity than the standard reference drug. rsc.org Specifically, one of the most potent hybrids, compound 6f , displayed an IC50 value of 1.87 μM. rsc.org

Furthermore, molecular hybrids of quinolin-8-yloxy and cinnamide have been synthesized and screened for their cytotoxic action against the liver cancer cell line HepG2. researchgate.net Many of these hybrids significantly inhibited the growth of HepG2 cells, with IC50 values ranging from 2.46 to 41.31 μM. researchgate.netnih.gov The most promising of these, a 2-(3,4,5-trimethoxybenzamido)-4-methoxycinnamide-quinoline hybrid (6e ), exhibited a potent IC50 value of 2.46 μM, outperforming the reference drug Colchicine (B1669291). nih.gov

The introduction of different functional groups and structural modifications to the this compound backbone can significantly influence its anticancer activity. For example, glycoconjugation of 8-aminoquinoline (B160924) derivatives, a structural analog of 8-hydroxyquinoline, has been explored to enhance selectivity towards cancer cells. mdpi.com Two such glycoconjugates demonstrated higher cytotoxicity against HCT 116 and MCF-7 cancer cell lines compared to their oxygen-containing counterparts. mdpi.com

Table 1: Cytotoxic Activity of this compound and its Derivatives against Various Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound hydrochloride | HCT116 | 1.9 µg/mL |

| This compound hydrochloride | MCF-7 | 2.3 µg/mL |

| Quinoline-tethered cis-vinyl triamide hybrid (6f) | MCF-7 | 1.87 |

| 2-(3,4,5-trimethoxybenzamido)-4-methoxycinnamide-quinoline hybrid (6e) | HepG2 | 2.46 |

Induction of Apoptosis

A key mechanism through which this compound derivatives exert their anticancer effects is by inducing apoptosis, or programmed cell death, in cancer cells. orientjchem.orgnih.gov Apoptosis is a crucial process for eliminating damaged or unwanted cells, and its dysregulation is a hallmark of cancer. nih.gov

One derivative, [5-(3-chloro-oxo-4-phenyl-cyclobutyl)-quinoli-8-yl-oxy] acetic acid hydrazide (CQAH), has been shown to have substantial apoptotic effects on HCT116 and LoVo human colon cancer cell lines. nih.gov The induction of apoptosis by CQAH was confirmed by observing characteristic morphological changes in the cells, such as cell shrinkage and chromatin condensation. nih.gov

Further investigation into the molecular mechanisms revealed that CQAH triggers the cleavage of caspase-3 and PARP, which are key executioners of apoptosis. nih.gov It also modulates the expression of Bcl-2 family proteins, reducing the levels of anti-apoptotic proteins and increasing the expression of pro-apoptotic proteins. nih.gov Similarly, another quinoline derivative, compound 5b , was found to induce DNA damage, cell cycle arrest, and apoptosis through the activation of caspases. orientjchem.org

The apoptotic pathway induced by these compounds can involve the c-Jun N-terminal kinase (JNK) signaling pathway. nih.gov Pharmacological inhibition of JNK was found to significantly reduce CQAH-mediated cell death, indicating the importance of this pathway in the apoptotic process. nih.gov

Interference with Tubulin Polymerization

Microtubules, which are dynamic polymers of tubulin, play a critical role in cell division, making them an attractive target for anticancer drugs. nih.gov Several derivatives of this compound have been found to interfere with tubulin polymerization, thereby disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. nih.govorientjchem.org

Quinolin-6-yloxyacetamides (QAs), a related class of compounds, were identified as tubulin polymerization inhibitors. nih.gov These compounds were found to have an anti-proliferative effect on human tumor cells by disrupting the microtubule cytoskeleton and causing severe mitotic defects. nih.gov

More directly related, a novel acridine (B1665455) and quinoline derivative, compound 3b , was synthesized and shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. orientjchem.org Docking studies suggested that this compound binds to the colchicine binding site of tubulin. orientjchem.org

Similarly, a potent quinoline-cinnamide hybrid, 6e , demonstrated a strong correlation between its antiproliferative action and its ability to inhibit tubulin polymerization. researchgate.netnih.gov This compound was found to inhibit tubulin polymerization with a percentage inhibition value of 82.01%, which was comparable to the reference drug colchicine. nih.gov

Structure-Activity Relationship (SAR) in Anticancer Applications

The anticancer activity of this compound derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies help in understanding how different functional groups and structural features contribute to their biological activity, guiding the design of more potent and selective anticancer agents. orientjchem.orgarabjchem.org

The type and position of substituents on the quinoline ring and the acetic acid side chain play a crucial role in determining the anticancer potency of these compounds. For instance, the presence of a hydroxyl or methoxy (B1213986) group at certain positions on the quinoline ring can enhance antitumor activity. orientjchem.org The introduction of a hydrophobic alkyl chain can also improve anticancer activity by enhancing the compound's binding affinity to its target. orientjchem.org

In a study of quinoline-cinnamide hybrids, variations in the substituents on the cinnamide moiety, including both electron-donating and electron-withdrawing groups, were explored to establish SAR. researchgate.net It was observed that the presence of a 3,4,5-trimethoxybenzamido group in hybrid 6e was particularly effective. researchgate.netnih.gov Furthermore, the simple replacement of an oxygen atom with a nitrogen atom in the quinoline scaffold, converting 8-hydroxyquinoline to 8-aminoquinoline, significantly altered the cytotoxicity of the resulting derivatives. mdpi.com

The planar nature of the quinoline ring system is another important feature contributing to the anticancer activity of these compounds. orientjchem.org A planar structure with an extended conjugation system can facilitate the intercalation of the molecule with DNA, leading to conformational changes, DNA damage, and ultimately cell death. mdpi.comorientjchem.org This ability to interact with DNA is a known mechanism of action for many anticancer drugs. The planarity of the quinoline scaffold allows it to fit into the spaces between DNA base pairs, disrupting the normal function of the DNA molecule. mdpi.com

Substituent Position Effects

The biological activity of quinoline derivatives is highly dependent on the position of substituents on the quinoline ring. orientjchem.org For instance, in the context of anticancer activity, the presence of a hydroxyl group at the 8-position and a trimethoxyphenyl group at the 5-position of the quinoline ring has been found to result in potent anticancer properties. orientjchem.org

Research on the bromination of 8-substituted quinolines has provided insights into how different substituents at the C-8 position influence the regioselectivity of electrophilic substitution. acgpubs.org Varying the substituent at this position alters conformational and physicochemical parameters such as flexibility, hydrophilicity, and hydrogen bonding capacity. acgpubs.org For example, the bromination of 8-methoxyquinoline (B1362559) results in regioselective substitution at the C-5 position. acgpubs.org In contrast, the bromination of 8-hydroxyquinoline can lead to the formation of 5,7-dibromo-8-hydroxyquinoline. acgpubs.org Such studies are crucial for the targeted synthesis of quinoline derivatives with desired biological activities.

The position of substituents also plays a critical role in the development of antimalarial agents. Structure-activity relationship (SAR) studies have highlighted that a basic nitrogen atom within the quinoline ring is important for antimalarial activity. orientjchem.org Furthermore, the introduction of a halogen atom can significantly enhance its efficacy against malaria. orientjchem.org

Hydrophobic Group Introduction

The introduction of hydrophobic groups, such as an alkyl chain, to the quinoline ring can enhance the biological activity of the resulting derivatives. orientjchem.org This enhancement is often attributed to improved binding affinity to target receptors. orientjchem.org For example, the compound 5-(quinolin-8-yloxy)pentanoic acid has demonstrated potent anticancer activity, which is credited to the presence of the pentanoic acid chain on the quinoline ring. orientjchem.org

This principle of introducing hydrophobic moieties has been explored in the synthesis of various derivatives. For instance, novel phthalonitriles derived from 8-hydroxyquinoline, such as 4-(quinolin-8-yloxy)phthalonitrile and 4-chloro-5-(quinolin-8-yloxy)phthalonitrile, have been synthesized. acgpubs.org These compounds, which incorporate hydrophobic elements, can be further modified, for example, through bromination, to create a library of compounds for biological screening. acgpubs.org

Antimalarial Activity

Quinoline derivatives have a long history as antimalarial agents, with quinine (B1679958) being a primary example. mdpi.comekb.eg Research into this compound and its derivatives has explored their potential in this therapeutic area. openaccessjournals.comresearchgate.net

Studies have shown that salts and co-crystals of aminoquinolines with hydroxyaromatic acids can exhibit significant antimalarial activity. openaccessjournals.com For instance, salts of 8-aminoquinoline and 5-aminoquinoline (B19350) have been investigated, and their IC50 values against chloroquine-resistant strains of malaria were found to be in the range of 5.9-20.3 μM. openaccessjournals.com Interestingly, the antimalarial action of these salts was found to be independent of iron chelation, inhibition of hemozoin formation, and antioxidant activity. openaccessjournals.com A covalently linked amide-containing compound, N-(quinolin-8-yl)-2-(quinolin-8-yloxy)acetamide, was also identified as having notable potency. openaccessjournals.com

The development of quinoline-based antimalarials often involves strategies to reduce toxicity while maintaining or enhancing efficacy. researchgate.net Structure-activity relationship studies are crucial in this regard, indicating that features like a basic nitrogen atom and the presence of halogens can significantly boost antimalarial activity. orientjchem.org

Anti-inflammatory Activity

Quinoline derivatives have been recognized for their potential to target various mediators of inflammation. nih.gov Research has demonstrated the anti-inflammatory properties of compounds related to this compound.

For example, analogs such as 5-Chloroquinolin-8-yloxyacetic acid have been shown to possess enhanced anti-inflammatory effects. In one study, a synthetic quinoline derivative, which is a hybrid of tomoxiprole (B1237166) and naproxen, displayed dose-dependent anti-inflammatory effects in a xylene-induced ear edema test in mice. nih.gov The anti-inflammatory action of this compound is suggested to be mediated, at least in part, by the inhibition of cyclooxygenase (COX) enzymes. nih.gov

The acetic acid-induced writhing test in mice, a common model for evaluating analgesic and anti-inflammatory agents, has also been used to assess the activity of quinoline derivatives. nih.gov The sensitivity of this test to non-steroidal anti-inflammatory drugs (NSAIDs) and other centrally acting drugs makes it a valuable tool in this area of research. nih.gov

Antioxidant Activity

The quinoline scaffold is a component of molecules that have been investigated for their antioxidant properties. Research into derivatives of this compound has revealed their potential as antioxidant agents.

A study on quinoline- orientjchem.orgorientjchem.org-triazole hybrids, synthesized from 5-chloro-8-hydroxy quinoline, demonstrated that these compounds possess potent antioxidant activity. rasayanjournal.co.in The antioxidant potential of these molecules was evaluated, and it was noted that antioxidants could play a role in reducing metastasis by mitigating reactive oxygen species in cancer cells. rasayanjournal.co.in

Another study involving novel analogs of quinoline containing various heterocycles, such as tetrazole, triazole, pyrazole, and pyridine (B92270), also investigated their antioxidant capabilities. nih.gov One of the synthesized compounds, 7d, showed significant antioxidant activity in free radical scavenging assays. nih.gov

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. orientjchem.orgacs.org This method is widely used in drug design to understand the interaction between a ligand and its target protein at the atomic level.

In the context of this compound derivatives, molecular docking studies have been employed to predict their binding affinity to various biological targets. Binding energy is a key metric obtained from these studies, with lower (more negative) values indicating a more stable and potentially more potent interaction.

One study focused on novel quinoline and pyridine derivatives investigated their binding to a target protein. orientjchem.org The results showed that the compound (3,4-Dichloro-phenyl)-acetic acid N'-[2-(quinolin-8-yloxy)-acetyl]-hydrazide (6c) exhibited the lowest binding energy of -8.20 kJ/mol, with a ligand efficiency of -0.30. orientjchem.org Other derivatives, such as 6b, 6d, and 6g, also showed favorable binding energies of -7.73, -7.64, and -7.31 kJ/mol, respectively. orientjchem.org These molecules were found to be well-accommodated within the active site of the target protein, with many of the interacting residues being hydrophobic in nature. orientjchem.org

In another investigation, molecular docking was used to evaluate the binding of quinoline derivatives to the COX-2 enzyme, a key target in inflammation. nih.gov The study suggested that the quinoline derivative could strongly inhibit the COX-2 enzyme by occupying its active site. nih.gov

The following table summarizes the binding energies and ligand efficiencies of some this compound derivatives from a molecular docking study. orientjchem.org

| Compound ID | Binding Energy (kJ/mol) | Ligand Efficiency |

| 6c | -8.20 | -0.30 |

| 6b | -7.73 | -0.30 |

| 6d | -7.64 | -0.29 |

| 6g | -7.31 | -0.30 |

This table is based on data from a specific molecular docking study and represents the predicted binding affinities of the listed compounds. orientjchem.org

Interactions with Active Site Amino Acid Residues

The therapeutic potential of this compound and its derivatives is intrinsically linked to their ability to bind effectively within the active sites of target enzymes. Molecular docking studies have been instrumental in elucidating the specific interactions between these compounds and the amino acid residues that form the binding pockets. These computational analyses provide critical insights into the structure-activity relationships, guiding the rational design of more potent and selective inhibitors.

Research focused on a series of novel hydrazide derivatives of this compound has shed light on their binding modes within the active site of human Aurora A kinase, a key target in cancer therapy. orientjchem.org These studies reveal that the inhibitory activity of these compounds is driven by a combination of hydrogen bonding and hydrophobic interactions with specific residues in the enzyme's active site. orientjchem.orgorientjchem.org

A notable derivative, (3,4-Dichloro-phenyl)-acetic acid N'-[2-(quinolin-8-yloxy)-acetyl]-hydrazide, demonstrated the most favorable binding energy of -8.20 kJ/mol. orientjchem.orgorientjchem.org The majority of the amino acid residues in close proximity to this inhibitor are hydrophobic in nature, suggesting that these forces play a crucial role in the stability of the enzyme-inhibitor complex. orientjchem.orgorientjchem.org Several other derivatives within the same series also exhibited significant binding energies, indicating a strong potential for inhibiting Aurora A kinase. orientjchem.orgorientjchem.org

The hydrogen bonding interactions are particularly critical for the orientation and anchoring of these derivatives within the active site. For instance, specific derivatives were found to form hydrogen bonds with key amino acid residues such as Arginine 137 (Arg 137), Threonine 217 (Thr 217), Lysine 162 (Lys 162), and Alanine 213 (Ala 213). orientjchem.org These interactions, with bond distances as short as 1.778 Å, underscore the precise molecular recognition between the inhibitors and the target enzyme. orientjchem.org The molecules were observed to be completely enveloped by the amino acid residues of the active site pocket. orientjchem.orgorientjchem.org

The table below summarizes the key interaction data for selected this compound derivatives with the active site of human Aurora A kinase.

| Compound Name | Binding Energy (kJ/mol) | Interacting Amino Acid Residues (Hydrogen Bonding) |

| (3,4-Dichloro-phenyl)-acetic acid N'-[2-(quinolin-8-yloxy)-acetyl]-hydrazide | -8.20 | Arg 137, Thr 217, Lys 162, Ala 213 |

| (4-Fluoro-phenyl)-acetic acid N'-[2-(quinolin-8-yloxy)-acetyl]-hydrazide | -7.73 | Arg 137, Thr 217, Lys 162, Ala 213 |

| Phenyl-acetic acid N'-[2-(quinolin-8-yloxy)-acetyl]-hydrazide | -7.64 | Not specified in detail |

| (4-Nitro-phenyl)-acetic acid N'-[2-(quinolin-8-yloxy)-acetyl]-hydrazide | -7.31 | Arg 137, Thr 217, Lys 162, Ala 213 |

Coordination Chemistry of Quinolin 8 Yloxy Acetic Acid and Its Derivatives

Role as Ligands in Transition Metal Complexes

(Quinolin-8-yloxy)-acetic acid and its derivatives primarily function as chelating ligands in transition metal complexes. The quinoline (B57606) portion of the molecule contains a nitrogen atom, and the acetic acid group has an ether oxygen and a carboxyl group, all of which can act as donor atoms. The structural flexibility of the acetic acid side chain allows these molecules to adopt various conformations to accommodate the geometric preferences of different metal centers.

The quinolinyloxy moiety can act as a bidentate ligand, coordinating to a metal ion through the quinoline nitrogen and one of the oxygen atoms. For instance, in some complexes, the ligand coordinates through the nitrogen atom and the ether oxygen atom. In other cases, coordination may involve the nitrogen atom and the carboxylate oxygen. This versatility makes them effective in forming stable chelate rings with metal ions.